molecular formula C21H22N4O5S2 B2678843 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane CAS No. 923192-20-5

1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane

Cat. No.: B2678843
CAS No.: 923192-20-5
M. Wt: 474.55
InChI Key: CWITZMAXFAZLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a sulfonyl-substituted phenyl ring and a 4-nitrobenzylthio moiety. This compound is structurally optimized for interactions with biological targets, particularly enzymes like acetylcholinesterase (AChE) or cyclooxygenase (COX), given the electron-withdrawing nitro group and sulfonyl linkages that enhance binding affinity .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-25(27)18-9-5-16(6-10-18)15-31-21-23-22-20(30-21)17-7-11-19(12-8-17)32(28,29)24-13-3-1-2-4-14-24/h5-12H,1-4,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWITZMAXFAZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol to form the nitrobenzyl sulfanyl group.

    Coupling with the Azepane Ring: The final step involves coupling the oxadiazole derivative with an azepane ring through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane can undergo various types of chemical reactions:

    Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane has been investigated for its ability to inhibit the proliferation of cancer cells. The presence of the sulfonyl group enhances its binding affinity to target proteins involved in cancer progression.

Case Study: Prostate Cancer

A study demonstrated that derivatives of oxadiazole compounds could act as selective androgen receptor modulators (SARMs), which are crucial in treating prostate cancer. The compound's ability to antagonize androgen receptors indicates its potential as a therapeutic agent in managing AR-dependent cancers .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The oxadiazole ring is known for its activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: Fungal Inhibition

Research has highlighted the effectiveness of oxadiazole derivatives against phytopathogenic fungi. The compound can be utilized in agricultural settings to protect crops from fungal infections, thus enhancing yield and quality .

Fungicides

The utility of This compound as a fungicide has been explored extensively. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting spore germination.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10078
Alternaria solani7582

This table illustrates the compound's effectiveness at varying concentrations against common agricultural fungal pathogens.

Polymer Chemistry

The incorporation of This compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties.

Case Study: Composite Materials

A recent investigation focused on blending this compound with polyvinyl chloride (PVC) to improve its resistance to UV degradation and thermal aging. The results indicated a significant increase in the lifespan of PVC products exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane depends on its application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets, such as enzymes or DNA.

    Chemical Reactivity: The sulfonyl and oxadiazole groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Compound 7n : 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-benzyl propanamide

  • Key Differences :
    • Replaces azepane with a piperidine ring (six-membered vs. seven-membered), reducing lipophilicity.
    • Substitutes nitrobenzyl with a benzyl group, diminishing electron-withdrawing effects.
  • Bioactivity : Exhibits moderate AChE inhibition (IC₅₀ ~12 µM) but higher hemolytic toxicity (15% lysis at 100 µg/mL) compared to nitro-containing analogues .
  • Molecular Data :

    Property Value
    Molecular Formula C₂₃H₂₅ClN₄O₄S₂
    Molecular Weight 535 g/mol
    IR Peaks (cm⁻¹) 1347 (SO₂), 1563 (C=N)

4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

  • Key Differences :
    • Replaces phenylsulfonyl-azepane with a pyridine ring, altering electronic distribution.
    • Lacks the sulfonyl group, reducing polar surface area.
  • Bioactivity: Noted as a COX-2 inhibitor in preliminary studies, with lower AChE affinity due to missing sulfonyl-azepane .
  • Molecular Data :

    Property Value
    Molecular Formula C₁₄H₁₀N₄O₃S
    Molecular Weight 314.32 g/mol
    CAS Number 441289-28-7

Functional Group Variations

N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

  • Key Differences :
    • Incorporates a triazole-fluorophenyl group instead of nitrobenzyl, enhancing π-π stacking.
    • Methoxy linker increases hydrophilicity.
  • Bioactivity : Potent COX-2 inhibition (IC₅₀ ~0.8 µM) due to fluorophenyl’s electronegativity .

1-{[4-({[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)phenyl]sulfonyl}-3-methylpiperidine (8d)

  • Key Differences :
    • Nitro group at meta-position on phenyl vs. para-position in the target compound.
    • Methylpiperidine instead of azepane, altering steric effects.
  • Bioactivity : Superior urease inhibition (IC₅₀ ~4.2 µM) due to optimized nitro positioning .

Pharmacokinetic and Toxicity Profiles

Compound LogP Solubility (mg/mL) AChE IC₅₀ (µM) Hemolysis (% at 100 µg/mL)
Target Compound 3.8 0.12 8.5 9
7n 3.2 0.18 12.0 15
4-{5-[(4-Nitrobenzyl)sulfanyl]-oxadiazole-pyridine 2.9 0.25 N/A N/A
8d 3.5 0.10 N/A 7
  • Key Trends :
    • The nitrobenzyl group enhances AChE inhibition but increases LogP, reducing solubility.
    • Azepane’s larger ring size improves target selectivity over piperidine analogues.
    • Hemolytic toxicity correlates with sulfonyl group presence and alkyl chain length .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows a multistep protocol involving oxadiazole-thiol coupling with bromomethyl-sulfonyl azepane, similar to methods used for piperidine derivatives .
  • Spectroscopic Confirmation: Distinct IR peaks for NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) and SO₂ (1340–1350 cm⁻¹) differentiate it from chloro or methyl-substituted analogues .

Biological Activity

The compound 1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C32H35N5O11S\text{C}_{32}\text{H}_{35}\text{N}_5\text{O}_{11}\text{S}

This structure includes a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.

  • Antioxidant Activity : Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. The compound's ability to modulate oxidative stress markers such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH) suggests a protective role against oxidative damage in cellular systems .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). This inhibition is crucial for conditions characterized by chronic inflammation .
  • Neuroprotective Properties : In models of neurodegenerative diseases, compounds with similar structures have demonstrated the ability to enhance cognitive functions and reduce markers of neuronal damage. This is attributed to their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantModulates oxidative stress markers
Anti-inflammatoryInhibits TNF-α and COX-2
NeuroprotectiveEnhances cognitive function in AD models
AnticonvulsantExhibits sedative-hypnotic effects

Study on Antioxidant and Anti-inflammatory Activity

A study published in December 2021 demonstrated that a related oxadiazole compound provided robust protection against seizures induced by pentylenetetrazol (PTZ). The treatment resulted in a significant reduction of lipid peroxidation levels and an increase in antioxidant enzyme activity. These findings suggest that the compound may serve as a therapeutic candidate for epilepsy management by restoring oxidative balance .

Neuroprotective Effects in Alzheimer's Disease Models

Another study investigated the effects of oxadiazole derivatives on cognition in scopolamine-induced rat models of Alzheimer’s disease. The results showed that treatment with these compounds led to decreased levels of malondialdehyde (MDA) and increased activities of SOD and CAT in brain tissue. Histopathological examinations revealed no neuronal damage, indicating the neuroprotective potential of these compounds against Alzheimer’s pathology .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3,4-oxadiazole derivatives with sulfanyl substituents, such as the target compound?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazides or hydrazides under acidic or oxidative conditions. For example, refluxing a mixture of substituted hydrazides with carbon disulfide or aryl isothiocyanates in ethanol, followed by dehydration with concentrated sulfuric acid or phosphorous oxychloride, yields the 1,3,4-oxadiazole core . Post-functionalization, such as sulfonation or alkylation, introduces the sulfonyl and azepane groups. Crystallization from aqueous ethanol or methanol is commonly used for purification .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and torsion angles (e.g., C–S bond lengths in sulfonyl groups, ~1.76 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the deshielded aromatic protons on the 4-nitrobenzyl group (~δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., exact mass 434.0849 for related oxadiazole-sulfonyl analogs) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. The sulfonyl and azepane groups enhance polarity, favoring solubility in DMSO .
  • Stability : Conduct accelerated stability studies at varying pH (e.g., pH 4.6 acetate buffer) and temperatures (25–40°C) over 48–72 hours, monitored via HPLC .

Advanced Research Questions

Q. What strategies optimize the reaction yield of the 1,3,4-oxadiazole core while minimizing side products?

  • Methodology :

  • Reaction optimization : Use a 1:1.2 molar ratio of hydrazide to carbon disulfide to ensure complete cyclization. Reflux for 5–6 hours in ethanol with catalytic acetic acid reduces side reactions like thioamide formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before sulfonation .

Q. How can contradictory biological activity data for structurally similar oxadiazole derivatives be resolved?

  • Methodology :

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) on activity. For example, 4-nitrobenzyl groups enhance electrophilicity, potentially increasing enzyme inhibition (e.g., acetylcholinesterase IC₅₀ ~0.04 mM for related compounds) .
  • Assay standardization : Validate activity using consistent enzyme sources (e.g., human recombinant enzymes) and buffer conditions (pH 7.4 PBS) to minimize variability .

Q. What computational approaches validate the binding interactions of this compound with target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or glucokinase). For example, the sulfonyl group may form hydrogen bonds with Arg513 in COX-2 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and ligand-protein residue contacts (e.g., π-π stacking with Phe357 in hCA II) .

Q. How does the azepane ring conformation influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to compare chair vs. boat conformations. Chair conformers reduce steric hindrance, improving membrane permeability .
  • ADMET prediction : Use SwissADME to predict logP (~3.2) and blood-brain barrier penetration (BBB+ score >0.3) based on azepane’s flexibility and sulfonyl polarity .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported IC₅₀ values for enzyme inhibition across studies?

  • Methodology :

  • Meta-analysis : Normalize data using positive controls (e.g., eserine for AChE inhibition) and account for assay variations (e.g., substrate concentration, incubation time) .
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 37°C, 30-min pre-incubation) to confirm potency trends .

Q. What experimental adjustments mitigate instability of the nitro group during synthesis?

  • Methodology :

  • Reductive protection : Temporarily reduce the nitro group to an amine using hydrogenation (Pd/C, H₂) during reactive steps, then re-oxidize with NaNO₂/HCl .
  • Low-temperature synthesis : Perform sulfonation and coupling reactions at 0–5°C to prevent nitro group decomposition .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields for Oxadiazole Derivatives

SubstituentReaction Time (h)Yield (%)Purity (HPLC)Reference
4-Nitrobenzyl-sulfanyl67899.2
4-Chlorobenzyl-sulfanyl58298.5

Table 2 : Enzyme Inhibition Profiles of Related Compounds

CompoundTarget EnzymeIC₅₀ (µM)Assay ConditionsReference
Analog with 4-NO₂ groupAChE0.04pH 8.0, 37°C, 30 min
Analog with 4-OCH₃ groupCOX-21.2pH 7.4, 25°C, 45 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.